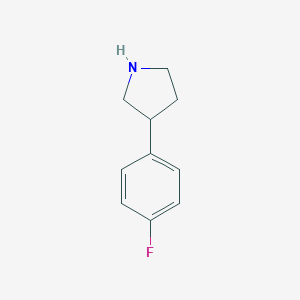
Z-Asp-CH2-DCB
概要
説明
科学的研究の応用
Z-Asp-CH2-DCB has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of peptide compounds.
Biology: Employed in studies related to apoptosis and inflammation, as it inhibits caspase activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting caspase-related pathways.
作用機序
Z-アスパラギン酸-CH2-DCBは、カスパーゼ酵素を不可逆的に阻害することにより効果を発揮します。カスパーゼの活性部位に結合し、基質を切断することを防ぎます。 この阻害はアポトーシスシグナル伝達経路を遮断し、プログラムされた細胞死を防ぎます . この化合物は、カスパーゼ様活性を有するプロテアーゼも阻害するため、幅広いスペクトルの阻害効果にさらに貢献します .
生化学分析
Biochemical Properties
Z-Asp-CH2-DCB plays a significant role in biochemical reactions, particularly in the inhibition of caspases, a family of protease enzymes playing essential roles in programmed cell death (apoptosis). Specifically, this compound has IC50 values of 1.1 and 4.1 μM for caspase-3 and caspase-6 respectively .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits hypoxia-induced apoptosis, thereby influencing cell function . It also shows anti-ischemic effects in vivo . In the context of cellular metabolism, this compound can block the production of IL-1β, TNF-α, IL-6, and IFN-γ in staphylococcal enterotoxin B (SEB)-stimulated peripheral blood mononuclear cells (PBMC) .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a caspase inhibitor. It binds to caspases, inhibiting their activity and thereby preventing apoptosis . This binding interaction with caspases is a key part of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to affect the kinetics of cell differentiation. For example, it has been reported to significantly delay the formation of tracheary elements in Zinnia xylogenic cell cultures .
Dosage Effects in Animal Models
In animal models, specifically in male Sprague-Dawley rats, this compound administered at a dosage of 1 mg intraperitoneally every day for 3 weeks prevented SU5416-induced septal cell apoptosis .
Transport and Distribution
Given its cell-permeable nature , it is likely to be able to cross cell membranes and distribute throughout the cell.
準備方法
合成経路と反応条件
Z-アスパラギン酸-CH2-DCBの合成は、通常、適切な条件下でアスパラギン酸と対応する無水物を縮合させることを含みます . このプロセスには、アスパラギン酸残基を不要な副反応から保護するためのベンジルオキシカルボニルなどの保護基の使用が含まれます . 反応条件は、多くの場合、目的の生成物の安定性と純度を確保するために、制御された温度と特定の溶媒を必要とします .
工業生産方法
Z-アスパラギン酸-CH2-DCBの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、一貫性と品質を維持するために、高純度の試薬と高度な機器の使用が含まれます。 この化合物は通常固体形で生成され、分解を防ぐために特定の条件下で保管されます .
化学反応の分析
反応の種類
Z-アスパラギン酸-CH2-DCBは、以下を含むさまざまな化学反応を起こします。
置換反応: 分子内の官能基の置換を含む。
一般的な試薬と条件
生成される主要な生成物
Z-アスパラギン酸-CH2-DCBの反応から生成される主要な生成物には、反応条件と使用される試薬に応じて、アスパラギン酸誘導体およびその他の関連化合物が含まれます .
科学研究における用途
Z-アスパラギン酸-CH2-DCBは、以下を含む科学研究において幅広い用途があります。
類似化合物との比較
類似化合物
Z-VAD-FMK: アポトーシスに対する同様の阻害効果を持つ別の広範囲のカスパーゼ阻害剤.
Q-VD-OPh: 高い特異性と有効性で知られる強力なカスパーゼ阻害剤.
独自性
Z-アスパラギン酸-CH2-DCBは、カスパーゼの不可逆的阻害と、カスパーゼ様活性を有するプロテアーゼを阻害する能力によってユニークです。 この広範囲の阻害は、特にアポトーシスと炎症の研究において、さまざまな研究アプリケーションにおいて貴重なツールとなっています .
特性
IUPAC Name |
(3S)-5-(2,6-dichlorobenzoyl)oxy-4-oxo-3-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO7/c21-13-7-4-8-14(22)18(13)19(27)29-11-16(24)15(9-17(25)26)23-20(28)30-10-12-5-2-1-3-6-12/h1-8,15H,9-11H2,(H,23,28)(H,25,26)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJMFCOMZYPWCO-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Z-Asp-CH2-DCB?
A1: this compound acts as a broad-spectrum inhibitor of caspases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound inhibit caspases?
A2: While the precise mechanism remains unelucidated, it is believed to involve binding to the active site of caspases, preventing substrate cleavage. [, , ]
Q3: What are the downstream consequences of caspase inhibition by this compound?
A3: Blocking caspase activity with this compound effectively inhibits various apoptotic hallmarks, including DNA fragmentation, nuclear condensation, and formation of apoptotic bodies. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This ultimately prevents or delays apoptotic cell death.
Q4: Is the inhibition of apoptosis by this compound always complete?
A4: While highly effective, this compound may not completely block cell death in all contexts. Some studies report that while apoptotic features are inhibited, alternative cell death pathways like necrosis may still occur. [, , , , ]
Q5: Does this compound influence cellular pathways other than apoptosis?
A5: Yes, research suggests that this compound can impact other cellular processes besides apoptosis, including cell cycle progression, oxidative stress, and ribosomal RNA fragmentation. [, , , , , ] Further research is needed to fully understand these effects.
Q6: Are there specific caspases that this compound shows higher affinity for?
A6: While this compound is a broad-spectrum inhibitor, studies indicate some variation in its effectiveness against different caspases. For example, it has shown greater efficacy in blocking caspase-3 activity compared to caspase-1 in specific contexts. [, , , ]
Q7: What is the molecular formula and weight of this compound?
A7: This information is not provided in the research papers.
Q8: Is there any spectroscopic data available for this compound?
A8: The research papers do not offer any spectroscopic data for this compound.
Q9: What is the stability of this compound under various storage conditions?
A9: The provided research does not contain information regarding the stability of this compound under different storage conditions.
Q10: Has the compatibility of this compound been studied with different cell lines or organisms?
A10: Yes, the research demonstrates the use of this compound in various cell lines (e.g., HL-60, U937, HeLa, FM3A), primary cells (e.g., rat cultured hippocampal neurons, bovine glomerular endothelial cells), and even plant models (e.g., tobacco leaves, Vicia faba). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This suggests broad compatibility, although specific responses can vary.
Q11: How does the structure of this compound contribute to its caspase inhibitory activity?
A11: While the provided research doesn't offer a detailed SAR analysis, the presence of an aspartic acid residue within the structure is likely crucial for its ability to mimic caspase substrates and bind to their active sites. [, ]
Q12: Have any modifications to the structure of this compound been explored to improve its efficacy or selectivity?
A12: The provided research primarily focuses on this compound itself, and no information is given regarding potential structural modifications for optimization.
Q13: Are there specific formulation strategies for this compound to improve its solubility, stability, or delivery?
A13: The provided research does not discuss specific formulation strategies for this compound.
Q14: What is known about the toxicity and safety profile of this compound?
A14: The primary focus of the provided research is to investigate the mechanisms of action of this compound in the context of cell death and related pathways. Information regarding its toxicity profile, potential adverse effects, or long-term consequences is not detailed in these studies.
Q15: Are there any SHE regulations specific to the use and handling of this compound?
A15: The research papers do not provide information on specific SHE regulations for this compound. As with any laboratory reagent, proper handling, storage, and disposal procedures should be followed.
Q16: What is known about the pharmacokinetic properties of this compound (absorption, distribution, metabolism, excretion)?
A16: The provided research primarily focuses on the in vitro effects of this compound. Detailed information regarding its pharmacokinetic properties is not available in these studies.
Q17: How effective is this compound in inhibiting caspase activity in vivo?
A17: While some studies utilize in vivo models to examine the effects of this compound on tumor growth and other processes, they don't explicitly measure its in vivo caspase inhibitory activity. [, ]
Q18: What in vitro assays are commonly used to assess the efficacy of this compound?
A18: Common in vitro assays used in the research to evaluate this compound efficacy include:
- Cell viability assays: To assess the ability of this compound to protect cells from death induced by various stimuli (e.g., anticancer drugs, TNF-α, hypoxia). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- DNA fragmentation assays: To determine the extent of DNA laddering, a hallmark of apoptosis, and how this compound modulates this process. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Caspase activity assays: To directly measure the activity of specific caspases and the inhibitory effect of this compound on them. [, , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


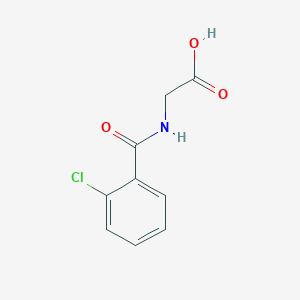
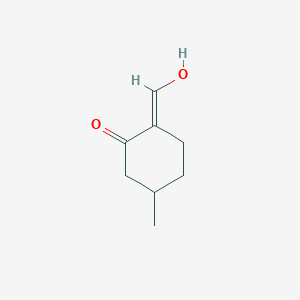
![4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-benzoyl-6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside](/img/structure/B131252.png)


![2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid](/img/structure/B131260.png)
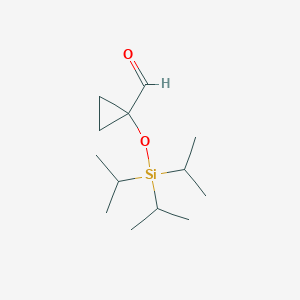
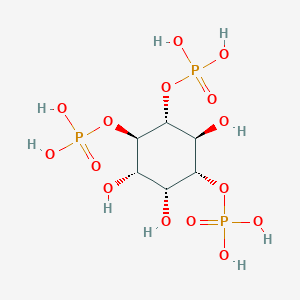
![1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone](/img/structure/B131277.png)

![9-hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131281.png)
![(R)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid](/img/structure/B131288.png)
![2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B131290.png)
